molecular formula C13H11F2N B1399102 [3-(3,4-Difluorophenyl)phenyl]methanamine CAS No. 1184009-21-9

[3-(3,4-Difluorophenyl)phenyl]methanamine

Cat. No.: B1399102
CAS No.: 1184009-21-9
M. Wt: 219.23 g/mol
InChI Key: XWTZNVSXTNPYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3,4-Difluorophenyl)phenyl]methanamine: is a synthetic organic compound derived from the amino acid phenylalanine. It belongs to the class of amine compounds that have significant biological activity, making it a potential candidate for use in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Difluorophenyl)phenyl]methanamine typically involves the reaction of 3,4-difluorobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then subjected to reductive amination using ammonia or an amine source to yield the desired methanamine compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3,4-Difluorophenyl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3,4-Difluorophenyl)phenyl]methanamine is used as an intermediate in the synthesis of various biologically active compounds.

Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of [3-(3,4-Difluorophenyl)phenyl]methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

    [3-(3,4-Difluorophenyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [3-(3,4-Difluorophenyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness: [3-(3,4-Difluorophenyl)phenyl]methanamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-(3,4-difluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZNVSXTNPYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3,4-Difluorophenyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-(3,4-Difluorophenyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[3-(3,4-Difluorophenyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[3-(3,4-Difluorophenyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[3-(3,4-Difluorophenyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[3-(3,4-Difluorophenyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.